molecular formula C22H22Cl2N2O3 B2689256 2-(2,4-Dichlorophenoxy)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone CAS No. 1211766-78-7

2-(2,4-Dichlorophenoxy)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone

Cat. No.: B2689256
CAS No.: 1211766-78-7
M. Wt: 433.33
InChI Key: OZOJOQYQQPPVJS-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone is a synthetic organic compound that belongs to the class of phenoxy compounds. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The unique structure of this compound, featuring a dichlorophenoxy group and a piperazine ring, suggests potential biological and chemical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenoxy)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone typically involves multiple steps:

    Formation of the Dichlorophenoxy Intermediate: The starting material, 2,4-dichlorophenol, undergoes a nucleophilic substitution reaction with an appropriate alkylating agent to form the dichlorophenoxy intermediate.

    Cyclopropanecarbonylation: The intermediate is then reacted with cyclopropanecarbonyl chloride in the presence of a base to introduce the cyclopropanecarbonyl group.

    Piperazine Coupling: Finally, the piperazine ring is introduced through a coupling reaction with the dichlorophenoxy intermediate under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and piperazine moieties, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, and alkoxides.

Major Products

    Oxidation: Formation of phenoxy radicals or quinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new materials and polymers.

Biology

In biological research, it may serve as a ligand in receptor studies or as a probe in biochemical assays.

Medicine

Industry

In industry, the compound could be used in the formulation of agrochemicals, such as herbicides or pesticides, due to its phenoxy structure.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenoxy)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar phenoxy structure.

    Cyclopropanecarboxylic acid derivatives: Compounds with similar cyclopropane moieties used in various chemical applications.

    Piperazine derivatives: Compounds with piperazine rings used in pharmaceuticals and agrochemicals.

Uniqueness

The uniqueness of 2-(2,4-Dichlorophenoxy)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone lies in its combined structural features, which may confer specific biological activities or chemical reactivity not observed in the individual components.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-1-[4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22Cl2N2O3/c23-16-6-7-20(19(24)12-16)29-14-21(27)25-8-10-26(11-9-25)22(28)18-13-17(18)15-4-2-1-3-5-15/h1-7,12,17-18H,8-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZOJOQYQQPPVJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)COC2=C(C=C(C=C2)Cl)Cl)C(=O)C3CC3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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